1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as the pyrazole, furan, and thiophene derivatives, followed by their sequential coupling.
Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized through the reaction of cyclopropyl hydrazine with an appropriate diketone under acidic conditions.
Preparation of Furan Derivative: The furan derivative can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a suitable furan precursor.
Preparation of Thiophene Derivative: The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
After preparing these derivatives, they are coupled through a series of nucleophilic substitution reactions to form the final urea compound. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan and thiophene rings, while reduction may yield fully saturated derivatives.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-ylmethyl)urea
- 1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-22-18(14-6-7-14)10-15(21-22)12-23(13-16-4-2-8-25-16)19(24)20-11-17-5-3-9-26-17/h2-5,8-10,14H,6-7,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNSCABUSSKEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NCC3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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